(2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride
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Overview
Description
(2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a piperidine ring attached to the alpha carbon of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-serine and piperidine.
Formation of Intermediate: L-serine is first protected at the amino group to prevent unwanted reactions. This is usually achieved by converting it into its N-tert-butoxycarbonyl (Boc) derivative.
Coupling Reaction: The protected L-serine is then coupled with piperidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amino acid.
Formation of Dihydrochloride Salt: The final step involves converting the free amino acid into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in modulating neurotransmitter systems due to the presence of the piperidine ring, which is a common motif in many biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents that target neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(pyrrolidin-2-yl)propanoic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(2S)-2-amino-3-(morpholin-2-yl)propanoic acid: Contains a morpholine ring, offering different chemical properties and biological activities.
Uniqueness
(2S)-2-amino-3-(piperidin-2-yl)propanoic acid dihydrochloride is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with specific biological activities.
Properties
CAS No. |
2680522-99-8 |
---|---|
Molecular Formula |
C8H18Cl2N2O2 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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